![molecular formula C18H18N4O3S2 B4859161 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618411-84-0](/img/structure/B4859161.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 402.08203280 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities based on various studies, focusing on its enzyme inhibition properties and potential implications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and 2-bromo-N-(un/substituted phenyl)acetamides. The resulting products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures and purity .
Enzyme Inhibition Studies
The primary biological activity of this compound has been evaluated through its inhibitory effects on key enzymes associated with metabolic disorders:
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α-glucosidase Inhibition :
- The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential utility in managing postprandial hyperglycemia in T2DM patients .
- IC50 Values : Specific IC50 values for the compound were determined through enzyme assays, showing effective inhibition at low concentrations.
- Acetylcholinesterase Inhibition :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that specific structural features of N-(2,3-dihydrobenzodioxin) derivatives are crucial for their biological activity. Modifications to the benzodioxin moiety and the introduction of thiophene and triazole groups have been shown to enhance enzyme inhibition properties .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anti-Diabetic Potential :
- Cognitive Enhancer Studies :
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
- Research indicates that compounds similar to this structure exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives of triazoles can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development.
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Anticancer Properties :
- Several studies have highlighted the potential of benzodioxin derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, suggesting its application in developing anticancer agents.
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Anti-inflammatory Effects :
- The presence of thiophenes and triazoles in the structure may contribute to anti-inflammatory activities. Compounds with similar scaffolds have been reported to reduce inflammation markers in various models, indicating a potential therapeutic role in treating inflammatory diseases.
Agricultural Applications
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Pesticide Development :
- The compound's structure suggests potential use as a pesticide or herbicide. Research on similar compounds has shown effectiveness against pests while being less harmful to beneficial insects. This dual action could lead to sustainable agricultural practices.
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Plant Growth Regulators :
- Compounds with benzodioxin structures have been investigated for their ability to enhance plant growth and resistance to environmental stressors. This application could lead to improved crop yields and resilience.
Materials Science Applications
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Polymer Chemistry :
- The unique structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.
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Nanotechnology :
- Emerging research indicates that this compound may serve as a precursor for nanomaterials. Its ability to form stable complexes with metals can potentially be harnessed for creating nanoparticles used in drug delivery systems.
Case Studies and Research Findings
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-2-22-17(15-4-3-9-26-15)20-21-18(22)27-11-16(23)19-12-5-6-13-14(10-12)25-8-7-24-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFJYYGHIZUUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618411-84-0 | |
Record name | N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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